molecular formula C8H7N5OS B11571868 5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11571868
M. Wt: 221.24 g/mol
InChI Key: UAXOIYXDVMODJY-UHFFFAOYSA-N
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Description

5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 5-position and a propynylsulfanyl group at the 3-position

Preparation Methods

The synthesis of 5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be achieved through several synthetic routes. One common method involves the condensation of a 3-substituted 5-amino-1,2,4-triazole with an N-cyanocarbonimidate . This reaction typically yields a mixture of isomers, which can be separated and further elaborated to obtain the desired compound. Another approach involves the cyclodehydration of a suitably substituted 2-hydrazido-1,3,5-triazine . This method allows for selective replacement at the 7-position with a nucleophile, making it adaptable for introducing various substituents at the 2-position of the bicyclic nucleus.

Chemical Reactions Analysis

5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the propynylsulfanyl group to a propylsulfanyl group. . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Mechanism of Action

The mechanism of action of 5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The propynylsulfanyl group may also play a role in enhancing the compound’s binding affinity to these targets. In antimicrobial applications, the compound may disrupt essential bacterial processes, leading to cell death.

Comparison with Similar Compounds

5-amino-3-(2-propynylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared to other triazolopyrimidine derivatives, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride and 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines . These compounds share a similar triazole-pyrimidine core but differ in their substituents and overall structure. The presence of the propynylsulfanyl group in this compound imparts unique chemical properties and reactivity, distinguishing it from other related compounds. This uniqueness makes it a valuable scaffold for developing novel therapeutic agents and materials.

Properties

Molecular Formula

C8H7N5OS

Molecular Weight

221.24 g/mol

IUPAC Name

5-amino-3-prop-2-ynylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C8H7N5OS/c1-2-3-15-8-12-11-7-10-6(14)4-5(9)13(7)8/h1,4H,3,9H2,(H,10,11,14)

InChI Key

UAXOIYXDVMODJY-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

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